molecular formula C9H12Cl2N2 B1400223 N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride CAS No. 1353944-89-4

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride

Cat. No.: B1400223
CAS No.: 1353944-89-4
M. Wt: 219.11 g/mol
InChI Key: KLXVEOMOLQXSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C9H12Cl2N2 and its molecular weight is 219.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine.

    Formation of Intermediate: 6-chloropyridine is reacted with formaldehyde and hydrogen gas in the presence of a catalyst to form 6-chloropyridin-3-ylmethanol.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using cyclopropylamine under controlled conditions to yield N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylaminomethyl)pyridine
  • 6-Chloro-N-methyl-3-pyridinemethanamine
  • N-((6-Chloropyridin-3-yl)methyl)methylamine

Uniqueness

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride is unique due to its cyclopropanamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry[5][5].

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.ClH/c10-9-4-1-7(6-12-9)5-11-8-2-3-8;/h1,4,6,8,11H,2-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXVEOMOLQXSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride
Reactant of Route 5
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.